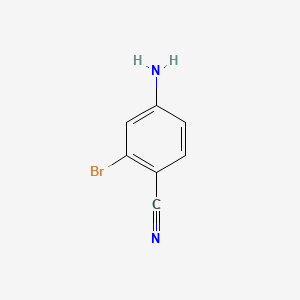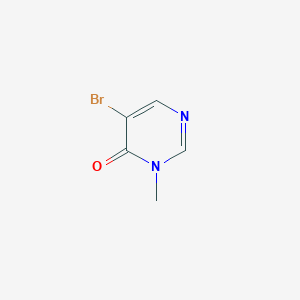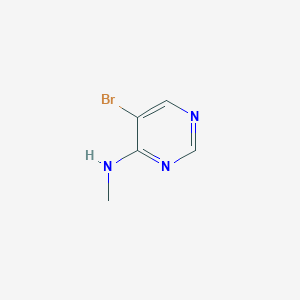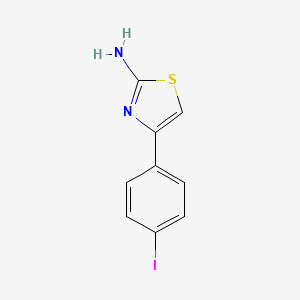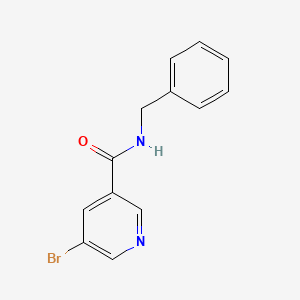
3-bromo-N-phenylbenzamide
Übersicht
Beschreibung
3-bromo-N-phenylbenzamide is a compound that likely shares characteristics with other brominated aromatic amides, such as participation in various chemical reactions, potential for forming cocrystals, and exhibiting specific physical and chemical properties. The analysis of closely related compounds, like bromobenzamides and their derivatives, provides a basis for understanding the behaviors and applications of 3-bromo-N-phenylbenzamide.
Synthesis Analysis
Synthesis approaches for brominated aromatic compounds often involve direct bromination reactions, cross-coupling reactions, or functionalization of existing aromatic structures. A study on the practical synthesis of 2-fluoro-4-bromobiphenyl highlights methodologies that could be adaptable for synthesizing 3-bromo-N-phenylbenzamide, emphasizing the importance of selecting appropriate conditions to achieve targeted substitution patterns and functional group retention (Qiu et al., 2009).
Wissenschaftliche Forschungsanwendungen
Photosynthetic Inhibition
3-bromo-N-phenylbenzamide derivatives have been studied for their ability to inhibit photosynthetic electron transport (PET). Compounds like 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides have shown PET inhibitory efficiency, with their activity dependent on compound lipophilicity and the electronic properties of substituents. They interact with chlorophyll a and amino acids in photosystem 2, indicating a potential use in studying or manipulating photosynthetic processes (Kráľová et al., 2013).
Antiviral Activity
N-phenylbenzamide derivatives, including variants of 3-bromo-N-phenylbenzamide, have been synthesized and found to have significant antiviral activities. For instance, certain derivatives were active against Enterovirus 71 strains at low micromolar concentrations, indicating their potential as lead compounds for antiviral drug development (Ji et al., 2013).
Organic Synthesis Applications
3-bromo-N-phenylbenzamide and its derivatives are used in organic synthesis. They can be employed in palladium-catalysed regioselective direct arylation of heteroarenes. This has been demonstrated in the successful arylation of thiazoles, thiophenes, furans, and pyrroles, highlighting their utility in complex organic synthesis processes (Chen et al., 2013).
Antidiabetic Potential
Derivatives of 3-bromo-N-phenylbenzamide have been examined for their potential antidiabetic effects. Compounds like (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158) showed promise in activating peroxisome proliferator-activated receptor (PPAR)-α/γ, leading to improved glucose and lipid metabolism in diabetic models (Jung et al., 2017).
Crystal Structure and Chemical Properties
Studies on the crystal structures of N-phenylbenzamide derivatives, including 3-bromo variants, provide insights into their chemical properties. Understanding these structural aspects is crucial for their application in chemical synthesis and drug design (Suchetan et al., 2016).
Antimicrobial Activities
Recent studies have shown that N-phenylbenzamides, including brominated versions, possess significant antimicrobial properties. They have been tested against bacteria and fungi, showing potential as topical antibacterial and antifungal agents (Sulistyowaty et al., 2023).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGPZJDZARMYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357461 | |
| Record name | 3-bromo-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-phenylbenzamide | |
CAS RN |
63710-33-8 | |
| Record name | 3-bromo-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(1-Adamantyl)phenoxy]acetic acid](/img/structure/B1268545.png)
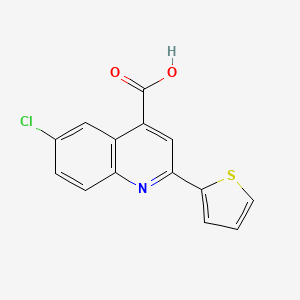
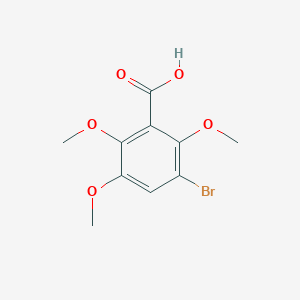

![[2,2'-Binaphthalene]-1,1',4,4'-tetrone](/img/structure/B1268552.png)

